molecular formula C21H17N3O3 B13132657 1-Amino-4-(4-aminoanilino)-2-methoxyanthracene-9,10-dione CAS No. 28949-06-6

1-Amino-4-(4-aminoanilino)-2-methoxyanthracene-9,10-dione

Cat. No.: B13132657
CAS No.: 28949-06-6
M. Wt: 359.4 g/mol
InChI Key: HURPVHDXFSMTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with appropriate amines under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-hydroxyanthracene-9,10-dione
  • 1-Amino-4-methoxyanthracene-9,10-dione
  • 4-Amino-1-hydroxyanthracene-9,10-dione

Uniqueness

1-Amino-4-((4-aminophenyl)amino)-2-methoxyanthracene-9,10-dione is unique due to its combination of amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

28949-06-6

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

1-amino-4-(4-aminoanilino)-2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C21H17N3O3/c1-27-16-10-15(24-12-8-6-11(22)7-9-12)17-18(19(16)23)21(26)14-5-3-2-4-13(14)20(17)25/h2-10,24H,22-23H2,1H3

InChI Key

HURPVHDXFSMTMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)NC3=CC=C(C=C3)N)C(=O)C4=CC=CC=C4C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.